Diallyldiethoxysilane
Overview
Description
Diallyldiethoxysilane is an organosilicon compound with the molecular formula C10H20O2Si and a molecular weight of 200.3501 g/mol . It is characterized by the presence of two allyl groups and two ethoxy groups attached to a silicon atom. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyldiethoxysilane can be synthesized through the hydrosilylation reaction of allyl alcohol with diethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the controlled addition of allyl alcohol and diethoxysilane to a reactor containing the platinum catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.
Reduction: Reduction reactions involving this compound typically result in the formation of silanes.
Substitution: This compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Halogens, organometallic compounds; temperatures ranging from 25°C to 100°C.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Diallyldiethoxysilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diallyldiethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. This compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. These interactions enhance the stability and durability of the materials to which it is applied .
Molecular Targets and Pathways: this compound primarily targets hydroxyl groups on surfaces, facilitating the formation of siloxane bonds. This process involves the hydrolysis of ethoxy groups to form silanols, which then condense to form siloxane linkages .
Comparison with Similar Compounds
Vinyltriethoxysilane: Similar to diallyldiethoxysilane but contains a vinyl group instead of allyl groups.
Trimethoxyvinylsilane: Contains three methoxy groups and a vinyl group, offering different reactivity and properties.
Tetramethoxysilane: Contains four methoxy groups, used in different applications due to its higher reactivity.
Uniqueness: this compound is unique due to the presence of both allyl and ethoxy groups, which provide a balance of reactivity and stability. This combination allows for versatile applications in various fields, including polymer chemistry, surface modification, and material science .
Properties
IUPAC Name |
diethoxy-bis(prop-2-enyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-6H,1-2,7-10H2,3-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQIWFOQNHTTIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC=C)(CC=C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293461 | |
Record name | Diallyldiethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13081-67-9 | |
Record name | NSC89739 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diallyldiethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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